molecular formula C13H14N2O B1293449 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1015845-83-6

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1293449
CAS No.: 1015845-83-6
M. Wt: 214.26 g/mol
InChI Key: WNMZTFXCGJBJIV-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 342947-71-1) is a high-value chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a pyrazole ring substituted with an aldehyde group, which serves as a versatile handle for further synthetic elaboration, and a lipophilic 4-isopropylphenyl moiety. Its primary research application is as a critical precursor in the synthesis of various biologically active molecules, particularly protein kinase inhibitors. The aldehyde group is highly reactive, allowing for condensation reactions to form imines or hydrazones, or serving as a starting point for the construction of more complex heterocyclic systems. Researchers value this compound for its role in exploring structure-activity relationships (SAR) in drug discovery programs, especially those targeting kinase domains . It has been specifically identified as a key intermediate in the synthetic pathways for potent and selective c-Met (hepatocyte growth factor receptor) kinase inhibitors, as documented in patent literature . The isopropylphenyl group contributes to enhanced cellular permeability and binding affinity within the hydrophobic pockets of enzyme active sites. This product is intended for use in laboratory research only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMZTFXCGJBJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649831
Record name 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-83-6
Record name 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for synthesizing aldehydes from hydrazones. This method typically involves the following steps:

  • Starting Materials : The reaction begins with a hydrazone derived from acetophenone and phenylhydrazine.
  • Reagents : Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are used as key reagents.
  • Procedure :
    • A mixture of POCl3 and DMF is prepared and cooled to 0 °C.
    • The hydrazone is then added dropwise to this mixture while stirring.
    • The reaction mixture is allowed to reach room temperature and is subsequently heated at approximately 80 °C for several hours.
    • Upon completion, the mixture is poured onto ice, neutralized, and filtered to yield the desired product.

This method has been shown to yield high purity and good yields of the target compound, typically around 60-75%.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid alternative to traditional heating methods. This technique enhances reaction rates and can improve yields due to better energy transfer.

  • Procedure :
    • The hydrazone is mixed with DMF and POCl3 in a microwave reactor.
    • The reaction conditions are optimized for time and temperature, often requiring only a few minutes at elevated temperatures.

This method can significantly reduce reaction times compared to conventional heating methods while maintaining similar yields.

Alternative Synthesis via Hydrazone Formation

Another approach involves the direct formation of hydrazones followed by their cyclization into pyrazoles.

  • Steps :
    • Acetophenone is reacted with phenylhydrazine to form the corresponding hydrazone.
    • This hydrazone undergoes cyclization under acidic or basic conditions, leading to the formation of the pyrazole ring.

This method may require additional steps for purification but can be beneficial in synthesizing derivatives with varied substituents on the phenyl ring.

Method Key Reagents Reaction Time Yield (%) Notes
Vilsmeier-Haack POCl3, DMF Several hours 60-75% High purity; well-established method
Microwave-Assisted POCl3, DMF Minutes Similar to traditional methods Faster reaction times
Hydrazone Formation Acetophenone, phenylhydrazine Variable Depends on conditions Useful for varied substituents

Chemical Reactions Analysis

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral media.

      Products: Oxidation of the formyl group to a carboxylic acid.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction of the formyl group to a primary alcohol.

  • Substitution

      Reagents: Various nucleophiles such as amines or thiols.

      Conditions: Often requires a catalyst or base to facilitate the reaction.

      Products: Substitution at the formyl group to form imines or thioethers.

Scientific Research Applications

Medicinal Chemistry

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde exhibits promising biological activities, particularly in cancer research. Studies have shown that pyrazole derivatives can selectively inhibit the proliferation of various human cancer cell lines. The compound's structure allows it to function as a potential ligand for targeting specific proteins involved in cancer progression.

  • Cancer Cell Inhibition : Research indicates that compounds similar to this compound demonstrate anti-proliferative effects on cancer cells, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

In Silico Studies

Recent studies have utilized computational methods such as molecular docking and density functional theory (DFT) to predict the binding affinities of this compound with various biological targets. These studies help elucidate the molecular interactions that underpin its biological activity.

  • Binding Affinity : The compound has shown strong binding free energies when docked with CDC7 kinase, indicating its potential as a therapeutic agent targeting cancer pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting its potential as an anticancer drug candidate. The study employed both experimental and computational approaches to confirm the compound's efficacy .

Case Study 2: Material Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science. Its ability to form stable complexes with metals makes it suitable for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity
  • 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde This compound demonstrates enhanced antibacterial activity against P. aeruginosa, B. subtilis, and S. aureus compared to ampicillin. The isopropyl and fluorophenyl groups synergistically improve target binding and microbial membrane penetration .
  • However, the absence of a fluorophenyl group reduces its potency against Gram-negative bacteria compared to fluorine-containing analogs .
Halogen Substituents
  • 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
    The fluorine atom enhances binding affinity to biological targets through strong electronegativity and hydrogen bonding. However, the lack of an isopropyl group reduces its lipophilicity, limiting bioavailability compared to 1-(4-isopropylphenyl) analogs .

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Dual halogen substitution (Cl and F) amplifies electron-withdrawing effects, improving interactions with enzyme active sites. This compound shows higher cytotoxicity in cancer cell lines compared to mono-halogenated derivatives .

Functional Group Variations

  • 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
    Replacing the aldehyde with a carboxylic acid group reduces electrophilicity, limiting its utility in nucleophilic addition reactions. However, the carboxylic acid enhances solubility, making it suitable for aqueous-phase applications .

  • 1-(4-Hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
    The hydroxyl group introduces hydrogen-bonding capabilities, improving interactions with polar biological targets. This modification increases anti-inflammatory activity but may reduce stability under acidic conditions .

Positional Isomerism and Steric Effects

  • 1-(4-Methoxyphenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde The methoxy group at the para position enhances electron-donating effects, stabilizing resonance structures.

Comparative Data Table

Compound Name Key Structural Features Biological Activity Highlights Chemical Reactivity Insights
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde 4-isopropylphenyl, aldehyde Broad-spectrum antimicrobial activity Aldehyde enables Schiff base formation
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-fluorophenyl, aldehyde High target binding affinity Fluorine enhances electrophilicity
1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde 2-chlorophenyl, 4-methylphenyl Moderate antibacterial activity Chlorine increases oxidative stability
1-(4-Hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-hydroxyphenyl, methyl Anti-inflammatory properties Hydroxyl group improves solubility
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Dual Cl/F substitution Cytotoxic to cancer cells Halogens enhance enzyme inhibition

Key Research Findings

Antimicrobial Potency : Fluorine and isopropyl substituents are critical for enhancing antibacterial activity. For example, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde outperforms ampicillin against resistant strains .

Electron Effects : Halogens (F, Cl) increase electron-withdrawing capacity, improving interactions with biological targets. Dual halogenation (e.g., Cl and F) shows additive benefits in cytotoxicity .

Functional Group Trade-offs : Aldehydes offer reactivity for synthesis but may reduce stability. Carboxylic acids or hydroxyl groups improve solubility but limit electrophilic reactions .

Biological Activity

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This compound's structural features, particularly the isopropyl substitution on the phenyl ring and the aldehyde group, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13N2O
  • CAS Number : 1015845-83-6
  • Molecular Weight : 201.25 g/mol

The compound features a pyrazole ring with an aldehyde functional group and an isopropyl group attached to a phenyl ring, which influences its reactivity and interaction with biological targets.

The biological activities of this compound are attributed to several mechanisms:

  • Electrophilic Reactivity : The aldehyde group can form imines with amines, facilitating interactions with nucleophilic sites in biomolecules.
  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors for various enzymes involved in inflammatory and metabolic pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that related pyrazole compounds showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. For instance, related pyrazole derivatives exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61% at 10 µM76% at 10 µM

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may have anticancer properties. A recent investigation into various substituted pyrazoles indicated selective cytotoxicity against human cancer cell lines .

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical)15 µM
This compoundMCF7 (breast)18 µM

Study on Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro compared to standard anti-inflammatory drugs like diclofenac sodium .

Research on Antimicrobial Efficacy

A comparative study involving various pyrazole derivatives demonstrated that those containing the isopropyl substituent showed enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial activity .

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